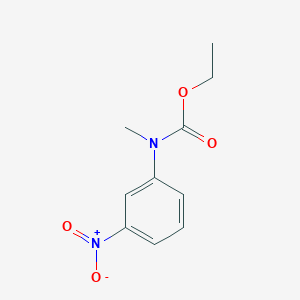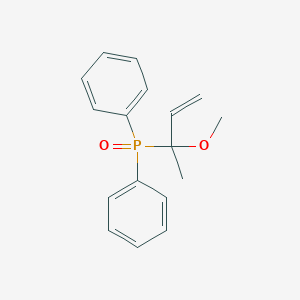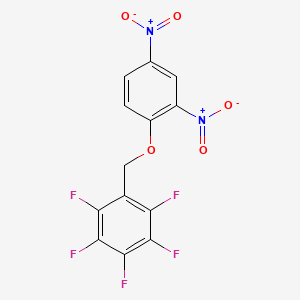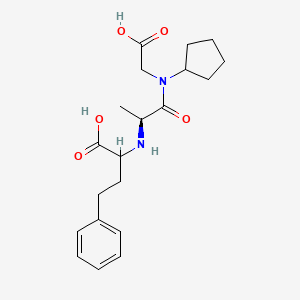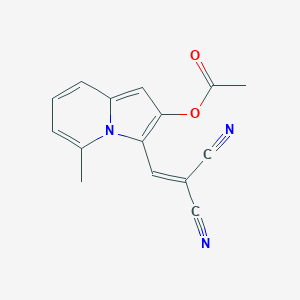
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyanoethenyl group, a methyl group, and an indolizinyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde in the presence of a base to form the dicyanoethenyl group . This intermediate can then undergo further reactions to introduce the indolizinyl and acetate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the dicyanoethenyl group or other functional groups within the molecule.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism by which 3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate exerts its effects involves interactions with molecular targets and pathways. The dicyanoethenyl group can participate in electron transfer processes, while the indolizinyl acetate moiety may interact with specific enzymes or receptors. These interactions can lead to various biological and chemical effects, depending on the context of its use .
類似化合物との比較
Similar Compounds
2-(2,2-Dicyanoethenyl)pyrrole: Similar in structure but lacks the indolizinyl and acetate groups.
4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamides: Contains a dicyanoethenyl group but differs in the rest of the structure.
Uniqueness
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
特性
| 84920-11-6 | |
分子式 |
C15H11N3O2 |
分子量 |
265.27 g/mol |
IUPAC名 |
[3-(2,2-dicyanoethenyl)-5-methylindolizin-2-yl] acetate |
InChI |
InChI=1S/C15H11N3O2/c1-10-4-3-5-13-7-15(20-11(2)19)14(18(10)13)6-12(8-16)9-17/h3-7H,1-2H3 |
InChIキー |
ORFYNBSXVBIOHY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=CC(=C(N12)C=C(C#N)C#N)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





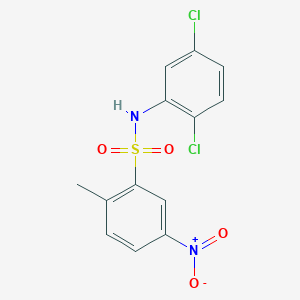

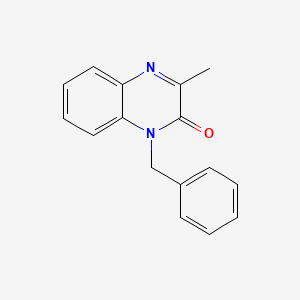
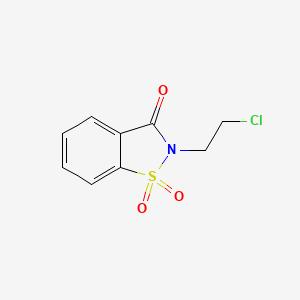
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
